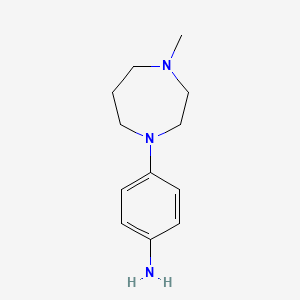

4-(4-Methyl-1,4-diazepan-1-yl)aniline

Description

Overview of 1,4-Diazepane Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The inherent conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, enabling it to interact effectively with the three-dimensional structures of proteins and other biological macromolecules.

Derivatives of 1,4-diazepane have demonstrated a wide array of biological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities. epo.org A notable example is the class of drugs known as benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring and are widely used for their anxiolytic, sedative, and anticonvulsant properties. wipo.intzendesk.com The development of novel synthetic methodologies to access diverse 1,4-diazepane derivatives remains an active area of research, aiming to expand the chemical space available for drug discovery. epo.org

Historical Perspectives on Aniline (B41778) Derivatives in Bioactive Compound Design

Aniline, one of the simplest aromatic amines, and its derivatives have a long and storied history in the development of synthetic chemistry and pharmacology. Initially recognized for their role in the burgeoning dye industry of the 19th century, aniline derivatives were soon found to possess significant biological activities. This discovery paved the way for the development of a vast number of pharmaceuticals.

In contemporary drug discovery, the aniline moiety serves as a crucial building block for constructing more complex molecules. Its amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and the fine-tuning of a molecule's physicochemical properties. Researchers have successfully incorporated the aniline scaffold into a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and novel agents targeting infectious diseases.

Significance of 4-(4-Methyl-1,4-diazepan-1-yl)aniline as a Key Building Block in Chemical Biology

The compound this compound (CAS Number: 219132-82-8) merges the advantageous features of both the 1,4-diazepane and aniline scaffolds. The aniline portion of the molecule provides a reactive site for a variety of chemical transformations, such as amide bond formation, sulfonylation, and carbon-nitrogen bond-forming reactions. This allows for the facile attachment of this building block to other molecular fragments.

Current Research Trajectories and Interdisciplinary Relevance of the Compound

Current research efforts involving scaffolds similar to this compound are focused on the development of new therapeutic agents. For instance, related 1,4-diazepane derivatives are being explored as antagonists for various G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a multitude of physiological processes.

The interdisciplinary relevance of this compound extends from synthetic organic chemistry to chemical biology and pharmacology. Synthetic chemists are interested in developing efficient methods to incorporate this building block into larger, more complex molecules. Chemical biologists may utilize derivatives of this compound to create chemical probes to study the function of specific proteins or biological pathways. Ultimately, pharmacologists and medicinal chemists aim to leverage the unique structural features of this compound to design and discover new drugs with improved efficacy and safety profiles. While direct and detailed research findings on the specific applications of this compound are often embedded within broader patent literature, the foundational importance of its constituent parts strongly suggests its continued role in advancing these scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOSYIZNDLWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514892 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219132-82-8 | |

| Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219132-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-1,4-diazepan-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 4 Methyl 1,4 Diazepan 1 Yl Aniline

Established Synthetic Pathways for 4-(4-Methyl-1,4-diazepan-1-yl)aniline

The construction of the this compound core relies on established organic chemistry reactions, which can be broadly categorized into multi-step sequences and strategies centered on the formation of the diazepane ring.

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the initial synthesis of the N-methylated 1,4-diazepane ring, followed by its coupling to a suitably functionalized aniline (B41778) precursor. Aromatic amines are fundamental structural motifs in a vast array of pharmaceuticals and functional materials. uva.nl

A plausible synthetic route could commence with the protection of a precursor like 4-nitroaniline, followed by a reaction sequence to introduce the diazepane moiety. For instance, a related methodology involves reacting 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane, followed by the reduction of the nitro group to an amine. openpharmaceuticalsciencesjournal.com This highlights a general strategy where the aromatic core and the diazepane ring are synthesized or functionalized separately before being joined. The development of efficient multi-step syntheses is crucial, as traditional methods can be costly and generate significant waste. uva.nl Alternative approaches focus on the direct functionalization of C-H bonds to streamline the synthesis, although this is a developing area. uva.nl

Reductive amination is a cornerstone of amine synthesis and plays a pivotal role in forming the 1,4-diazepane ring. researchgate.netorganic-chemistry.org This method typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone. The intermediate imine is then reduced in situ to form the cyclic amine. nih.govrsc.org

Different synthetic pathways can be employed to create the diazepine (B8756704) ring structure. scispace.com For the synthesis of the 1,4-diazepane ring itself, a key step often involves an intramolecular reductive amination. This reaction can be catalyzed by various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to ensure high yields and selectivity, minimizing the formation of byproducts. bohrium.com The versatility of reductive amination allows for the synthesis of a wide range of substituted diazepanes by varying the precursors. researchgate.net

Biocatalytic Approaches to Chiral Diazepanes: Implications for Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules. nih.govmdpi.com Enzymes offer high selectivity under mild conditions, presenting a green alternative to traditional chemical catalysis. mdpi.comunimi.it

Imine reductases (IREDs) are a class of enzymes that have shown great promise in the asymmetric synthesis of chiral amines, including cyclic structures like 1,4-diazepanes. nih.govrsc.org These NAD(P)H-dependent enzymes catalyze the enantioselective reduction of imines, which can be formed in situ from a corresponding aminoketone precursor. acs.orgacs.org

Research has demonstrated the successful application of IREDs for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes. acs.orgacs.orgresearchgate.net By screening a library of IREDs, enzymes capable of producing either the (R) or (S) enantiomer of a desired diazepane can be identified. acs.orgresearchgate.netdiva-portal.org For example, in the synthesis of a precursor to the insomnia drug Suvorexant, enantiocomplementary IREDs were used to produce both enantiomers of a chiral 1,4-diazepane with high enantiomeric excess. nih.gov

| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Catalytic Efficiency (s⁻¹mM⁻¹) | Reference |

| IRED from Leishmania major (IR1) | aminoketone precursor | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% | 0.027 | acs.org, researchgate.net |

| IRED from Micromonospora echinaurantiaca (IR25) | aminoketone precursor | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% | 0.962 | acs.org, researchgate.net |

While wild-type enzymes can be effective, their catalytic properties are often not optimal for industrial applications. Directed evolution and protein engineering are powerful tools used to improve enzyme stability, activity, and selectivity. mdpi.com Through techniques like saturation mutagenesis and iterative combinatorial mutagenesis, enzyme variants with significantly enhanced performance can be created. researchgate.netdiva-portal.org

A notable example is the improvement of the (R)-selective IRED from Leishmania major (IR1). A double mutant, Y194F/D232H, was created that exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme for the synthesis of a chiral 1,4-diazepane. researchgate.netdiva-portal.org This engineered enzyme was then successfully used to synthesize a range of substituted 1,4-diazepanes with high enantiomeric excess (93% to >99%). acs.orgresearchgate.netdiva-portal.org Such advancements demonstrate the potential of enzyme engineering to develop robust biocatalysts for the production of valuable pharmaceutical intermediates. mdpi.comnih.gov

Derivatization and Functionalization Strategies of the Core Structure

The this compound scaffold possesses two primary sites for further chemical modification: the aniline amino group and the aromatic ring. Derivatization at these positions can lead to a diverse array of compounds with potentially new biological activities.

Functionalization of the aniline moiety is a common strategy. For instance, the amino group can react with sulfonyl chlorides to form sulfonamides. openpharmaceuticalsciencesjournal.com Another approach is the acylation of the amino group to form amides, a transformation seen in the synthesis of various bioactive molecules. nih.gov The aniline nitrogen can also undergo further alkylation, although this can sometimes lead to mixtures of products. researchgate.net

Modification of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. However, the activating nature of the amino group can lead to challenges in controlling the position of substitution. Protecting the amino group can be a necessary step to direct substitution to a specific position. uva.nl

Modification of the Aniline Moiety for Structure Diversity

The aniline moiety of this compound serves as a versatile handle for introducing structural diversity. The primary amino group attached to the phenyl ring can participate in a wide array of chemical reactions typical of aromatic amines. These modifications are crucial for tuning the electronic properties, solubility, and biological interaction capabilities of the resulting molecules.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in pharmacologically active compounds. openpharmaceuticalsciencesjournal.com

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. researchgate.net

These reactions allow for the systematic exploration of structure-activity relationships (SAR) by modifying the aniline portion of the molecule while keeping the diazepane scaffold constant. For instance, the synthesis of phenyl-sulfonamide derivatives has been reported where the amine of a related diazepanyl-aniline intermediate is reacted with various substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com This approach generates a library of compounds for biological screening.

| Reaction Type | Reagent | Product Functional Group | Conditions |

|---|---|---|---|

| Sulfonylation | Substituted benzenesulfonyl chloride | Sulfonamide | TEA, DCM |

| Condensation | Substituted benzaldehyde | Imine (Schiff Base) | Methanol, reflux |

| Acylation | Acetyl chloride | Amide | Pyridine, 0°C to rt |

Functionalization of the Diazepane Ring System

The 1,4-diazepane ring presents its own set of opportunities and challenges for functionalization. researchgate.net The ring contains two nitrogen atoms: one tertiary aliphatic amine (N-methylated) and one aniline-type nitrogen. This inherent asymmetry, along with the seven-membered ring's conformational flexibility, influences its reactivity. chemisgroup.ussemanticscholar.org

Strategies for functionalizing the diazepane system often begin with precursors to this compound, as the final molecule has limited sites for direct modification on the ring itself, other than potential C-H activation. Synthetic strategies for building functionalized 1,4-diazepane rings include:

Cyclization Reactions: The most common approach involves the cyclization of a C3-diamine synthon with a C2-dielectrophile or vice versa. By using substituted building blocks, functionality can be installed at various positions on the diazepane carbon framework. researchgate.net

Reductive Amination: Asymmetric reductive amination can be employed to create chiral diazepanes from appropriate amino-ketone precursors. researchgate.net

Ring Expansion: Methods involving the expansion of smaller rings, such as azetidines, have also been developed to access the 1,4-diazepine core. nih.govmdpi.com

Post-Cyclization Modification: For a precursor like 1-(phenyl)-1,4-diazepane, the secondary amine at the 4-position is a prime site for introducing various groups (alkyl, acyl, sulfonyl) before the final N-methylation step.

The synthesis of related 1,4-diazepine derivatives often involves reacting a precursor diazepinone with an amine in the presence of a Lewis acid like TiCl4. scispace.com The development of methods for the direct functionalization of the carbon atoms of the saturated diazepane ring remains an area of active research.

Incorporation into Fused Heterocyclic Systems as a Scaffold

The aniline functionality of this compound makes it an excellent starting material for the construction of various fused heterocyclic systems. The amino group can act as a nucleophile in cyclization and condensation reactions to build new rings onto the existing phenyl group.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through several classic named reactions using the title compound as the aniline component. iipseries.org

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) yields the unsubstituted quinoline core fused to the aniline. iipseries.org

Doebner-von Miller Reaction: Reacting with α,β-unsaturated aldehydes or ketones provides substituted quinolines. iipseries.orgnih.gov

Friedländer Synthesis: Condensation with a compound containing a ketone and an active α-methylene group (e.g., 2-amino-benzaldehyde reacting with a ketone, or in this case, the aniline reacting with an ortho-aminoaryl ketone) under acidic or basic catalysis. nih.govnih.gov

Pfitzinger Reaction: Condensation with isatin (B1672199) (or its derivatives) in the presence of a base to form quinoline-4-carboxylic acids. nih.gov

Quinazolines: Quinazolines can be synthesized by reacting the aniline with a source for the remaining N-C-N fragment of the pyrimidine (B1678525) ring. nih.gov A common method involves reaction with an ortho-amino-benzamide or its equivalent, or by reacting the aniline with a formylating agent followed by cyclization with an ammonia (B1221849) source. organic-chemistry.orgopenmedicinalchemistryjournal.com Multicomponent reactions (MCRs) involving an aldehyde are also employed to build the quinazoline (B50416) core efficiently. openmedicinalchemistryjournal.com

Cinnolines: The synthesis of a cinnoline (B1195905) ring would typically involve a Richter or a Widman-Stoermer synthesis. For the Richter synthesis, the aniline moiety would first need to be converted to a nitro-cinnamic acid derivative, which is not a direct use of the aniline's amino group. A more plausible route, the Borsche-Witte-Haag synthesis, would involve diazotization of the aniline followed by cyclization of the resulting diazonium salt with an appropriate enolate or enamine. pnrjournal.com

Oxazolo[4,5-d]pyrimidines: The construction of this tricyclic system is complex. A potential pathway could involve first building a pyrimidine ring (like a quinazoline) that has appropriate functional groups (e.g., an amino and a hydroxyl group ortho to each other on the newly formed ring) which can then be cyclized to form the oxazole (B20620) ring. researchgate.net

Benzimidazoles: The Phillips synthesis is a standard method where the aniline (acting as one part of an o-phenylenediamine) condenses with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under acidic and high-temperature conditions. ijrpc.comnih.govorganic-chemistry.org If the title compound is reacted with an ortho-nitroaniline followed by reduction and cyclization, it can be incorporated into a benzimidazole (B57391) structure. researchgate.net

| Target Heterocycle | Co-Reactant(s) | Named Reaction/Method |

|---|---|---|

| Quinoline | Glycerol, H₂SO₄, Oxidant | Skraup Synthesis iipseries.org |

| Substituted Quinoline | α,β-Unsaturated carbonyl compound | Doebner-von Miller Reaction nih.gov |

| Quinoline-4-carboxylic acid | Isatin | Pfitzinger Reaction nih.gov |

| Quinazoline | 2-Aminobenzaldehyde, Oxidant | Friedländer-type condensation organic-chemistry.org |

| Benzimidazole | o-Phenylenediamine, Oxidant | Condensation/Phillips Synthesis nih.govorganic-chemistry.org |

| Cinnoline | Diazotization followed by reaction with an activated alkene | Widman-Stoermer Synthesis pnrjournal.com |

Investigation of Chemo- and Regioselectivity in Synthesis

When using a multifunctional molecule like this compound in synthesis, chemo- and regioselectivity are paramount considerations.

Chemoselectivity: The molecule possesses three nitrogen atoms, each with different electronic and steric environments:

Aniline Nitrogen (N-Ar): A primary aromatic amine. It is nucleophilic but less basic than aliphatic amines due to the delocalization of its lone pair into the phenyl ring.

Tertiary Aliphatic Nitrogen (N-Me): A tertiary amine within the diazepane ring. It is basic but generally not reactive as a nucleophile in substitution/acylation reactions. It can, however, act as a base or be protonated.

Anilide-type Nitrogen (N1 of diazepane): This tertiary amine's lone pair is also delocalized into the aromatic ring, making it significantly less basic and nucleophilic than the N-Me nitrogen.

In reactions like acylation or alkylation, the primary aniline nitrogen is the most likely site of reaction due to its available N-H proton and sufficient nucleophilicity, especially under neutral or basic conditions. Under strongly acidic conditions, all nitrogens can be protonated, which deactivates the molecule for electrophilic aromatic substitution but can be necessary for certain cyclization reactions like the Skraup synthesis.

Regioselectivity: This is primarily a concern during the formation of fused heterocyclic systems. For example, in a Friedländer or Doebner-von Miller synthesis using an unsymmetrical ketone, two different regioisomers of the resulting quinoline could be formed. The regiochemical outcome is often dictated by a combination of steric hindrance and the electronic nature of the ketone's substituents, which influence the stability of the intermediate enolate or enamine. The reaction conditions, such as the choice of an acid or base catalyst, can be tuned to favor the formation of one isomer over the other. nih.gov Similarly, in electrophilic aromatic substitution on the aniline ring (a step in some cyclizations), the diazepane substituent acts as an ortho-, para-director. Since the para position is occupied, substitution would be directed to the positions ortho to the amino group.

Development of Sustainable and Scalable Synthetic Procedures

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For reactions involving this compound, several strategies can be employed to improve sustainability and scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating. openmedicinalchemistryjournal.comresearchgate.net This has been successfully applied to the synthesis of heterocyclic systems like quinazolines and cinnolines. openmedicinalchemistryjournal.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a complex product in a highly atom-economical fashion. openmedicinalchemistryjournal.com This minimizes waste from purification of intermediate steps and saves time and resources, making it ideal for creating libraries of derivatives for screening. The synthesis of various quinazolines has been achieved via MCRs. openmedicinalchemistryjournal.com

Green Catalysts and Solvents: Replacing hazardous reagents and solvents is a key goal. This includes using solid acid catalysts that can be easily recovered and reused, employing water or ionic liquids as reaction media, and using metal-free catalytic systems to avoid toxic heavy metal contamination in the final products. nih.govopenmedicinalchemistryjournal.commdpi.com For example, iodine-catalyzed cycloadditions and transition-metal-free cyclizations are greener alternatives for quinoline synthesis. mdpi.com

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates improves efficiency and reduces solvent waste. For example, a one-pot synthesis of benzimidazoles from 2-haloanilines, aldehydes, and an ammonia source has been developed, a strategy that could be adapted for the title compound. organic-chemistry.org

By integrating these modern synthetic methodologies, the production of derivatives of this compound can be made more efficient, cost-effective, and environmentally friendly, facilitating its broader application in research and development.

Biological and Pharmacological Research Applications of 4 4 Methyl 1,4 Diazepan 1 Yl Aniline Derivatives

Anti-Cancer Research Investigations

The diazepine (B8756704) scaffold is considered a "privileged" structure in rational drug design due to its favorable physicochemical and versatile structural qualities. nih.gov This has prompted research into its role in developing novel anti-cancer agents targeting various mechanisms of cancer progression.

Enhancer of Zeste Homologue 2 (EZH2) Inhibitor Studies

Enhancer of Zeste Homologue 2 (EZH2) is an enzyme that acts as a master regulator of cellular processes, including cell cycle progression and apoptosis. nih.gov Its dysregulation and overexpression have been linked to the development of numerous solid malignancies, making it a significant target for cancer therapy. nih.gov

In this context, derivatives of 4-(4-methyl-1,4-diazepan-1-yl)aniline have been explored as EZH2 inhibitors. One such compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , has been identified as an EZH2 inhibitor. nih.gov The inhibition of EZH2 by targeted molecules like tazemetostat (B611178) has been shown to suppress the proliferation of cancer cells, particularly in certain types of lymphoma. nih.gov The development of EZH2 inhibitors represents a promising strategy for targeted epigenetic therapy in oncology. nih.gov

Falcipain-2 Inhibitor Research for Anti-Malarial Agents

Falcipain-2 is a critical cysteine protease in the human malaria parasite, Plasmodium falciparum. It plays a vital role in degrading hemoglobin to provide amino acids for the parasite's protein synthesis. nih.govnih.gov This essential function makes falcipain-2 a key target for the development of new anti-malarial drugs. nih.govnih.gov

Researchers have designed and synthesized a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives based on the pharmacophoric requirements for falcipain-2 inhibitors. researchgate.net The 1,4-diazepane core was selected to improve the drug-like properties of this class of compounds. researchgate.net The general approach involves compounds with a structure that can covalently bind to the active site of the enzyme, leading to its irreversible inhibition. nih.govresearchgate.net Studies on related benzodiazepine (B76468) scaffolds have shown they can act as potent falcipain-2 inhibitors by reacting with the Cys42 thiol group in the enzyme's active site. nih.govnih.govresearchgate.net

Evaluation of General Antitumor Activity of Diazepane-Containing Scaffolds

The diazepine scaffold is a foundational structure for a class of compounds that have demonstrated broad antitumor effects. nih.govblrcl.org Research into diazepam, a well-known benzodiazepine, has revealed its potential to combat various cancers by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating the cell cycle. blrcl.org These effects are thought to be mediated through interactions with multiple cellular targets. blrcl.org

The versatility of the diazepine scaffold allows for the creation of focused libraries of related compounds that can be screened for new inhibitors of enzymes and protein-protein interactions crucial to cancer development. nih.gov The unique geometry of the seven-membered ring provides a rigid framework that can be chemically modified to achieve high selectivity and affinity for specific cancer-related targets. nih.gov This has established the diazepine structure as a valuable template for developing novel therapeutic agents in oncology. nih.gov

p38 MAP Kinase Inhibition Research

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in signaling pathways that regulate cellular responses to stress and inflammation. nih.govnih.gov The p38 MAPK pathway is implicated in the progression of chronic inflammatory diseases and certain cancers by promoting the production of pro-inflammatory cytokines. nih.gov Consequently, inhibitors of p38 MAPK are being investigated as potential therapeutic agents. nih.govnih.gov

Patent literature discloses a class of compounds intended as p38 MAP kinase inhibitors that feature a core structure where a diazepine ring is a possible component. google.com Most p38 MAPK inhibitors are designed to be competitive with ATP, binding to the hinge region of the kinase to block its activity. nih.gov The development of inhibitors targeting this pathway represents a promising strategy for treating inflammation-related diseases. nih.gov

Anti-Parasitic Research Applications

Beyond cancer, derivatives of this compound are being investigated for their potential to treat parasitic diseases, most notably Human African Trypanosomiasis.

Trypanosoma brucei (Human African Trypanosomiasis) Inhibition Studies

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. nih.govnih.gov The need for new, effective, and easily administered treatments is urgent. nih.govescholarship.orglboro.ac.uk

In the search for new anti-trypanosomal drugs, research has focused on repurposing human kinase inhibitors, as T. brucei expresses essential kinases similar to those in humans. nih.gov This strategy led to the optimization of a diaminopurine chemotype, resulting in the synthesis of compounds incorporating the 4-(4-methyl-1,4-diazepan-1-yl) moiety. nih.gov One such derivative, 2-(4-methyl-1,4-diazepan-1-yl)-N-(2,2,2-trifluoroethyl)-9H-purin-6-amine , was synthesized and evaluated for its activity against T. brucei. nih.gov The introduction of the diazepane group was part of a medicinal chemistry effort to improve the potency and physicochemical properties of the inhibitor series. nih.gov

Below is a data table summarizing the antitrypanosomal activity and properties of a key compound from this research series compared to a reference compound.

| Compound ID | Structure | Target | pEC₅₀ against T. brucei | Lipophilic Ligand Efficiency (LLE) | Aqueous Solubility (µM) |

| 4aa | 2-((4-methyl-1,4-diazepan-1-yl)methyl)-N-methyl-9H-purin-6-amine | Trypanosoma brucei | >6 | 5.7 | 734 |

| 1 (Reference) | N-ethyl-2-(thiophen-2-ylmethyl)-9H-purin-6-amine | Trypanosoma brucei | 6.5 | 5.3 | 20 |

| Data sourced from medicinal chemistry optimization studies aimed at developing leads for Trypanosoma brucei inhibitors. nih.gov |

Trypanosoma cruzi (Chagas Disease) Inhibition Studies

Chagas disease, a parasitic illness caused by Trypanosoma cruzi (T. cruzi), remains a significant health challenge in Latin America. nih.govnih.gov Current treatments, such as benznidazole (B1666585) and nifurtimox, are effective primarily in the acute phase but show limited efficacy and considerable side effects in the chronic stage. nih.govmdpi.com This has spurred research into new chemical entities, with diazepine and related heterocyclic structures showing promise.

Research has focused on derivatives like 5,7-diaryl-2,3-dihydro-1,4-diazepines, which are synthesized through the cyclocondensation of substituted flavones with ethylenediamine. mdpi.com In vitro bioassays using the epimastigote forms of the Y-strain of T. cruzi have been employed to determine the inhibitory concentration of these compounds. mdpi.com One of the most potent diaryldiazepines identified in a study demonstrated an IC50 value of 0.25 μM, indicating significantly higher activity than the standard drug, benznidazole. mdpi.com

Similarly, quinazoline (B50416) compounds, which share structural similarities, have been identified as potential agents against T. cruzi. dndi.org Mechanism of action studies revealed that this series of compounds targets the ATP-binding pocket of the T. cruzi lysyl-tRNA synthetase 1 (KRS1), identifying it as a druggable target. dndi.org Other research has explored nitroisoxazole derivatives, which showed some trypanocidal effects against the epimastigote form of T. cruzi. mdpi.com

Table 1: Selected Anti-Trypanosoma cruzi Activity

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Diaryldiazepines | T. cruzi epimastigotes | IC50 value of 0.25 μM for the most potent derivative, surpassing benznidazole. | mdpi.com |

| Quinazolines | T. cruzi lysyl-tRNA synthetase 1 (KRS1) | Demonstrated partial efficacy in a mouse model of acute Chagas disease. | dndi.org |

Plasmodium falciparum (Malaria) Inhibition Studies

Malaria, caused by the Plasmodium parasite, necessitates the development of new drugs due to widespread resistance. researchgate.net The 4-anilinoquinoline structure, closely related to this compound, has been a key area of research.

Medicinal chemistry efforts have focused on optimizing 4-anilinoquinoline inhibitors against Plasmodium falciparum. nih.gov By designing libraries of compounds with reduced lipophilicity and molecular weight, researchers have identified potent inhibitors with improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov Another critical target in the parasite is the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) enzyme, which is essential for the parasite's purine (B94841) salvage pathway. nih.gov Inhibition of HGXPRT disrupts the parasite's ability to synthesize nucleotides, which is crucial for its growth and replication. nih.gov

Table 2: Anti-plasmodial Activity of Related Compounds

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | P. falciparum proliferation | Optimization led to potent inhibitors with improved ADME profiles. | nih.gov |

| Various | P. falciparum HGXPRT | Identified 14 compounds with inhibitory activity (IC50 range: 15.7 to 229.6 μM). | nih.gov |

Research on Neurological Targets and 5-HT3 Receptor Ligand Development

Derivatives of 1,4-diazepane are being investigated for their potential in treating central nervous system (CNS) disorders. The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a key target for anti-emetic drugs. embopress.org

Research has led to the design of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent antagonists for the 5-HT6 receptor, which is implicated in cognitive disorders. openpharmaceuticalsciencesjournal.com Pharmacophore modeling and 3D-QSAR analysis have guided the synthesis of these novel compounds. openpharmaceuticalsciencesjournal.com Furthermore, modifications of the arylalkyl moiety in related structures have resulted in the identification of new dual ligands for the 5-HT1A and 5-HT7 receptors. nih.gov One such compound, a dihydro-1H-inden-1-one derivative incorporating a 1,4-diazepane ring, displayed high affinity for both receptors, suggesting potential as an antidepressant agent. nih.gov

The broader class of benzodiazepines, which includes the 1,4-diazepine ring system, is well-known for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. researchgate.netnih.gov These effects are primarily mediated through their action on GABA receptors. researchgate.net

Antiviral Research: SARS-CoV-2 Mpro Inhibitor Development

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com While extensive virtual and high-throughput screening campaigns have been conducted to identify Mpro inhibitors, specific derivatives of this compound are not prominently featured in the initial hits of the cited studies.

Research has identified inhibitors from various chemical classes, including thiazolidine-4-one and 4-fluoro-benzothiazole derivatives. mdpi.comnih.gov These studies often employ fluorescence resonance energy transfer (FRET)-based assays to measure the enzymatic activity of Mpro in vitro. nih.gov Although the this compound scaffold itself was not a primary focus in these specific reports, the general strategies of virtual screening and rational drug design could be applied to explore its potential as a core structure for future SARS-CoV-2 Mpro inhibitors.

Exploration in Other Therapeutic Areas and Biomedical Applications

The versatility of the diazepine scaffold, particularly the 1,4-diazepane ring found in the title compound, extends to other therapeutic areas. The well-established success of benzodiazepines like diazepam for treating anxiety, epilepsy, and muscle spasms highlights the therapeutic potential of this chemical class. nih.govmdpi.com The core structure is amenable to chemical modification, allowing for the synthesis of derivatives with varied pharmacological profiles. researchgate.netmdpi.com Research into annulated pyrrolo nih.govmdpi.combenzodiazepines, for example, has yielded compounds with significant anticonvulsant, sedative, and anxiolytic effects, with potencies comparable to diazepam. mdpi.com

Biological Assay Methodologies in Compound Evaluation

A variety of biological assay methodologies are employed to evaluate the efficacy of compounds derived from or related to this compound.

In Vitro Antiparasitic Assays:

Trypanosoma cruzi: Assays often use epimastigote forms of the parasite, with proliferation measured after incubation with test compounds. Parasite counts are determined using a Neubauer chamber. mdpi.com The MTT assay is also used to assess trypanocidal activity against different parasite forms. mdpi.com For intracellular activity, assays with infected host cells like Vero or NIH-3T3 cells are common. nih.gov

Leishmania major: Screening for inhibitors can be performed using RapidFire mass spectrometry on recombinant enzymes like LmLAP. nih.gov In vitro growth inhibition of intracellular amastigotes is also a key evaluation method. nih.gov

Plasmodium falciparum: Schizont Maturation Inhibition assays are used to screen for bioactivity against resistant strains. researchgate.net UV-based enzyme inhibition assays are employed for specific targets like HGXPRT. nih.gov

Enzyme Inhibition Assays:

SARS-CoV-2 Mpro: A common method is the fluorescence resonance energy transfer (FRET)-based cleavage assay, which measures the catalytic activity of purified Mpro. nih.gov

Cell Viability and Cytotoxicity Assays:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is widely used to determine the effect of compounds on the viability of mammalian cell lines (e.g., Vero, MRC-5, HepG2) to assess selectivity and toxicity. nih.govnih.gov

Neurological Receptor Binding Assays:

The affinity of compounds for specific receptors, such as 5-HT subtypes, is determined through competitive radioligand binding assays using cell membranes expressing the receptor of interest.

In Vivo Models:

For promising compounds, evaluation progresses to animal models, such as mouse models of acute T. cruzi infection, to assess in vivo efficacy. dndi.org

Enzymatic Inhibition Assays

Enzymatic inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes, which are often implicated in disease pathways. Derivatives of the 1,4-diazepane scaffold have been evaluated for their inhibitory potential against various enzymes.

One area of investigation has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. openpharmaceuticalsciencesjournal.com The inhibition of AChE is a key therapeutic strategy for managing cognitive disorders. openpharmaceuticalsciencesjournal.com In one study, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were synthesized and evaluated for their effect on AChE levels. openpharmaceuticalsciencesjournal.com The results indicated that the test compounds demonstrated anti-cholinesterase inhibitory activity, suggesting a potential mechanism for memory enhancement. openpharmaceuticalsciencesjournal.com For instance, compound 10f from this series showed significant inhibition of AChE activity in the brain, comparable to the standard drug Piracetam. openpharmaceuticalsciencesjournal.com

Another enzymatic target for compounds with related structures is nitric oxide synthase (NOS). nih.gov Dysregulation of NOS isoforms is implicated in the progression of diseases like glioma. nih.gov Researchers have explored dual inhibitors of both neuronal and inducible NOS as a therapeutic approach. nih.gov While not direct derivatives of the title compound, new quinoline-based molecules have been synthesized and identified as potent dual NOS inhibitors, demonstrating significant antitumor activity against glioma cells. nih.gov This highlights the utility of the enzyme inhibition assay approach in identifying promising new chemical entities for complex diseases. nih.gov

Table 1: Example of Enzymatic Inhibition Data for a 1,4-Diazepane Derivative This table is illustrative and based on findings for related sulphonamide derivatives.

| Compound ID | Target Enzyme | Assay Type | Result | Source |

|---|---|---|---|---|

| 10f | Acetylcholinesterase (AChE) | Brain homogenate AChE activity measurement | Significant inhibition, comparable to Piracetam | openpharmaceuticalsciencesjournal.com |

Cell-Based Proliferation and Viability Assays

Cell-based assays are crucial for determining the effects of chemical compounds on cell proliferation and cytotoxicity, providing initial insights into a compound's potential as an anticancer agent or its general toxicity profile. nih.gov These assays measure cellular activities indicative of viable cell numbers. nih.gov

Table 2: Cytotoxicity Data for 1,4-Diazepane Derivatives in PANC1 Cancer Cells

| Compound ID | Concentration (μM) | Cell Viability (%) | Assay Method | Source |

|---|---|---|---|---|

| 2c | 1-100 | Not significant toxicity | MTT | nih.gov |

| 2d | 1-100 | Not significant toxicity | MTT | nih.gov |

| 3c | 1-100 | Not significant toxicity | MTT | nih.gov |

| 3d | 100 | 51% | MTT | nih.gov |

Receptor Binding and Displacement Assays

Receptor binding assays are used to determine the affinity of a compound for a specific biological target receptor. These assays are essential for characterizing ligands and guiding the development of drugs that act via receptor modulation. nih.gov

The 1,4-diazepane framework is a key feature in many compounds designed to interact with central nervous system (CNS) receptors. For instance, derivatives have been designed and synthesized as antagonists for the 5-HT₆ serotonin receptor, a target for cognitive enhancement. openpharmaceuticalsciencesjournal.com The evaluation of these compounds involves determining their affinity for the receptor, which is a critical measure of their potential efficacy. openpharmaceuticalsciencesjournal.com

Furthermore, research has focused on developing 1,4-diazepane-containing derivatives as ligands for sigma receptors (σR), which are implicated in various neurological functions and disorders. nih.gov Binding studies confirmed that newly synthesized benzofurane and quinoline-substituted diazepane derivatives showed high affinity for σ₁ receptors. nih.gov These studies are often conducted using radioligand displacement assays, where the test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured. nih.govresearchgate.net The identification of new chemotypes for specific receptor binding sites through these assays is a crucial step in drug discovery. nih.govresearchgate.net

Table 3: Receptor Binding Profile for Exemplary 1,4-Diazepane Derivatives This table is a representative summary of findings for related compounds.

| Compound Class | Target Receptor | Assay Type | Finding | Source |

|---|---|---|---|---|

| Aryl Sulphonamide Diazepanes | 5-HT₆ | Receptor Affinity Assay | Identified as potent antagonists | openpharmaceuticalsciencesjournal.com |

| Benzofurane/Quinoline (B57606) Diazepanes | Sigma-1 (σ₁R) | Binding Studies | High affinity for the receptor | nih.gov |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties Assessment in Lead Optimization

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the lead optimization phase in drug discovery. nih.govnih.gov These in vitro assays help predict the pharmacokinetic behavior of a compound in vivo, allowing for the selection and refinement of candidates with favorable drug-like properties. uniroma1.it High-throughput screening of ADME properties has become standard practice to reduce the rate of drug failure in later clinical trials. nih.govuniroma1.it

For derivatives of this compound, a suite of in vitro ADME tests is typically performed. These include:

Solubility: Determining a compound's ability to dissolve in aqueous solutions, which is crucial for absorption.

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive intestinal absorption. nih.gov This in vitro model assesses a compound's ability to cross a lipid membrane, which is a key factor in oral bioavailability. umb.edu.pl

Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to assess their susceptibility to metabolism by drug-metabolizing enzymes, such as the cytochrome P450 family. nih.gov High metabolic stability is generally desirable for a longer duration of action.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin is measured. nih.gov Since only the unbound (free) fraction of a drug is typically active and available to reach its target, this is a critical parameter for interpreting efficacy. nih.gov

The data gathered from these assays are used to build a structure-property relationship (SPR) profile, guiding medicinal chemists in modifying the compound structure to optimize its ADME characteristics alongside its primary pharmacological activity.

Table 4: Representative In Vitro ADME Profile for a Lead Compound This table is an illustrative example based on typical ADME screening data.

| ADME Parameter | Assay | Result | Implication | Source |

|---|---|---|---|---|

| Solubility | Kinetic Solubility | >100 µM | Good aqueous solubility | nih.gov |

| Permeability | PAMPA | Low to Moderate | May require optimization for oral absorption | nih.govumb.edu.pl |

| Metabolic Stability | Human Liver Microsomes | Moderate (t½ = 45 min) | Acceptable stability, but may undergo first-pass metabolism | nih.gov |

| Plasma Protein Binding | Equilibrium Dialysis | 85% bound | Moderate binding, significant free fraction available | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methyl 1,4 Diazepan 1 Yl Aniline Analogues

Elucidation of Key Pharmacophoric Elements for Biological Potency

The biological potency of 4-(4-methyl-1,4-diazepan-1-yl)aniline analogues is intrinsically linked to a specific arrangement of pharmacophoric features. A pharmacophore model describes the essential steric and electronic characteristics required for a molecule to interact with a specific biological target. nih.govchemisgroup.us For this class of compounds, the key pharmacophoric elements can be inferred from a range of SAR studies on related 1,4-diazepine and benzodiazepine (B76468) derivatives. chemisgroup.usnih.govresearchgate.net

A general pharmacophore model for these analogues typically includes:

A hydrogen bond acceptor: Often a nitrogen atom within the diazepine (B8756704) ring.

A positively ionizable feature: The tertiary amine in the diazepine ring can be protonated at physiological pH, forming a cationic center that can engage in electrostatic interactions with the target protein.

Aromatic rings: The aniline (B41778) ring and potentially other aryl substituents are crucial for establishing hydrophobic and aromatic interactions, such as π-π stacking, with the target's binding pocket. nih.gov

The spatial arrangement of these features is critical for optimal binding and subsequent biological response. The 1,4-diazepane ring acts as a central scaffold, positioning the aniline moiety and other substituents in a defined three-dimensional orientation.

Impact of Substitutions on the Diazepane Ring and Aromatic Moieties on Activity and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how substitutions on the diazepine ring and the aromatic moieties influence biological activity and selectivity. chemisgroup.usresearchgate.netopenpharmaceuticalsciencesjournal.com

Substitutions on the Diazepane Ring:

The 1,4-diazepane ring is a flexible seven-membered ring, and its conformation can significantly impact the presentation of key interacting groups. chemisgroup.us The N-methyl group on the diazepine ring has been shown to be important for the activity of some related benzodiazepine derivatives, potentially by increasing lipophilicity or by occupying a specific hydrophobic pocket. chemisgroup.usresearchgate.net In a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, N-alkylation on the diazepine ring was generally well-tolerated and maintained binding affinity. openpharmaceuticalsciencesjournal.com

Substitutions on the Aromatic Moieties:

The nature and position of substituents on the aniline ring can profoundly affect the compound's potency and selectivity. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the aromatic system and influence its interactions with the target. nih.gov For instance, in related benzodiazepine series, the introduction of a chlorine atom at certain positions of the aromatic ring significantly enhances affinity for specific receptors. researchgate.netnih.gov

The following table summarizes the impact of various substitutions on the activity of related diazepane and benzodiazepine analogues, providing a basis for understanding the SAR of this compound derivatives.

| Compound/Series | Substitution | Effect on Activity/Selectivity | Reference |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | Ethyl group at R1 instead of phenyl | Increased potency | openpharmaceuticalsciencesjournal.com |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | N-alkylation on diazepine ring | Maintained binding affinity | openpharmaceuticalsciencesjournal.com |

| Imidazobenzodiazepin-6-ones | Chlorine at position 7 | Enhanced ligand affinity at DS BzR | nih.gov |

| Imidazobenzodiazepin-6-ones | Chlorine at position 8 | Decreased affinity at DS BzR, increased at DI BzR | nih.gov |

| 5-Aryl-imidazo[2,1-c] nih.govjocpr.combenzodiazepine | Methyl group at position 10 | Increased activity for peripheral benzodiazepine receptors | chemisgroup.us |

DS BzR: Diazepam-sensitive benzodiazepine receptors; DI BzR: Diazepam-insensitive benzodiazepine receptors.

These findings highlight the sensitivity of the biological activity to subtle structural modifications and underscore the importance of a systematic approach to substitution analysis in the optimization of these compounds.

Analysis of Scaffold Hopping and Chemical Space Exploration Strategies

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govniper.gov.in This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. niper.gov.in

Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned:

Heterocycle Replacements: The 1,4-diazepane ring could be replaced by other seven-membered heterocyclic systems or by different ring sizes, such as piperazine (B1678402) or piperidine, to modulate the conformational constraints and the spatial arrangement of the substituents. nih.govnamiki-s.co.jp

Ring Opening or Closure: The diazepine ring could be opened to generate more flexible acyclic analogues, or new rings could be fused to the existing scaffold to create more rigid structures. nih.govmdpi.com

Topology-Based Hopping: This involves a more drastic change in the molecular backbone, where the new scaffold maintains the three-dimensional arrangement of the key pharmacophoric groups but has a completely different connectivity. nih.gov

The exploration of the chemical space around the 1,4-diazepine core has led to the synthesis of a wide variety of derivatives with diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties. nih.gov This demonstrates the utility of this scaffold as a "privileged structure" in medicinal chemistry. jocpr.com For example, the fusion of a pyrrole (B145914) ring to the 1,4-diazepine core has been shown to yield potent compounds. mdpi.com

Application of Ligand Efficiency Metrics in Compound Optimization (e.g., LLE)

In modern drug discovery, the optimization of lead compounds goes beyond simply increasing potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. sciforschenonline.orgcore.ac.uktaylorandfrancis.com

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its number of heavy (non-hydrogen) atoms. It provides an indication of how efficiently a molecule utilizes its size to bind to its target. core.ac.uk

Lipophilic Ligand Efficiency (LLE or LipE): This is calculated by subtracting the logarithm of the partition coefficient (logP or logD) from the pIC50 or pKi. LLE helps to determine if an increase in potency is genuinely due to improved interactions with the target or simply a consequence of increased lipophilicity, which can often lead to undesirable properties. sciforschenonline.orgcore.ac.uk An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7 or greater. core.ac.uk

In the context of kinase inhibitors, a class of drugs where this compound analogues have shown potential, the optimization of LE and LLE has been successfully applied to identify clinical candidates. nih.gov For a series of furano-pyrimidine Aurora kinase inhibitors, a rational optimization strategy focusing on improving LE and LLE led to the identification of a compound with improved in vitro potency and in vivo efficacy. nih.gov

While specific LE and LLE data for this compound analogues are not extensively reported in the public domain, the principles of these metrics are highly relevant for the optimization of this compound class. By monitoring LE and LLE during the lead optimization process, medicinal chemists can guide the design of analogues that achieve high potency without the liabilities associated with excessive size and lipophilicity. acs.org

Stereochemical Considerations and Chiral Induction in SAR Studies

The 1,4-diazepane ring of this compound is not planar and can exist as a mixture of interconverting conformers. The introduction of substituents on the diazepine ring can create stereogenic centers, leading to the existence of enantiomers or diastereomers. The stereochemistry of these analogues can have a profound impact on their biological activity, as different stereoisomers can exhibit distinct binding affinities and efficacies for their biological targets. nih.govnih.govnih.gov

For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of stereoselectivity in drug-receptor interactions.

The synthesis of enantiomerically pure 1,4-diazepane derivatives is therefore a critical aspect of SAR studies. nih.gov Chiral resolution techniques, such as chromatography on chiral stationary phases, can be employed to separate racemic mixtures into their individual enantiomers, allowing for the evaluation of their distinct biological profiles. nih.govmdpi.com The absolute configuration of the separated enantiomers can then be determined using methods like X-ray crystallography or by comparison with stereochemically defined standards.

Furthermore, the stereochemical stability of these chiral compounds is an important consideration. Some benzodiazepine analogues can undergo atropisomerism, where restricted rotation around a single bond leads to the existence of stable, separable enantiomeric conformers. nih.gov The investigation of these stereochemical aspects is crucial for a comprehensive understanding of the SAR of this compound analogues and for the development of potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling in Research on 4 4 Methyl 1,4 Diazepan 1 Yl Aniline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Methyl-1,4-diazepan-1-yl)aniline, this method is crucial for understanding how its derivatives interact with biological targets.

Research into novel stilbene (B7821643) derivatives as potential degraders of the acidic nucleoplasmic DNA-binding protein 1 (And1) has utilized this compound as a key synthetic intermediate. nih.gov In these studies, molecular docking simulations were performed to predict the binding modes of the final stilbene compounds within the WD40 domain of And1. For instance, a derivative incorporating the diazepane moiety was predicted to fold into a "V" shape to fit within the circular cavity of the protein. The simulations revealed that specific amino acid residues, such as GLU18, ALA61, and VAL19, formed hydrogen bonds with the ligand. nih.gov The diazepane portion of the molecule was observed to extend into a flexible loop region on the exterior of the binding pocket. nih.gov This highlights the importance of the this compound fragment in orienting the molecule within the target's binding site to achieve a favorable interaction profile.

| Ligand Moiety | Interacting Residue (And1) | Interaction Type |

|---|---|---|

| Hydroxyl group | GLU18, ALA61 | Hydrogen Bond |

| Amino group | VAL19 | Hydrogen Bond |

| Diazepane ring | Flexible loop region | Spatial Orientation |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, this technique is a standard and powerful tool for studying the conformational flexibility of such molecules and the dynamics of their complexes with biological targets. MD simulations provide a time-resolved view of molecular motion, offering insights that are complementary to the static pictures provided by molecular docking.

For a molecule like this compound, MD simulations would be invaluable for:

Conformational Sampling: The seven-membered diazepane ring is highly flexible and can adopt multiple low-energy conformations. MD simulations can explore this conformational landscape, identifying the most probable shapes the molecule will assume in solution and within a binding site.

Binding Stability: By simulating a ligand-protein complex over time, MD can assess the stability of the interactions predicted by docking. It can reveal whether key hydrogen bonds are maintained, how water molecules mediate interactions, and if the ligand undergoes significant conformational changes upon binding.

Binding Site Flexibility: MD simulations can also shed light on the dynamic nature of the protein's binding pocket, showing how it might adapt and change shape to accommodate the ligand.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which govern their reactivity and intermolecular interactions. For this compound, DFT calculations can provide valuable data on:

Charge Distribution: Understanding the distribution of electron density across the molecule is key to predicting how it will interact with a biological target. DFT can pinpoint electron-rich and electron-poor regions, which are likely to be involved in electrostatic interactions and hydrogen bonding.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Conformational Energies: DFT can be used to calculate the relative energies of different conformations of the diazepane ring, helping to identify the most stable structures.

WaterMap Analysis for High-Energy Water Displacement in Binding Pockets

WaterMap is a computational tool that analyzes the thermodynamic properties of water molecules within a binding site. It identifies regions where water molecules are unstable ("high-energy") and can be favorably displaced by a ligand. While no specific WaterMap analyses for this compound have been published, this method would be highly relevant in the optimization of its derivatives.

By mapping the hydration sites of a target protein, researchers can design ligands that place functional groups in positions that displace these high-energy water molecules, leading to a significant improvement in binding affinity. The flexible diazepane ring of this compound and its potential for substitution make it an ideal scaffold for designing molecules that can exploit these opportunities for enhanced binding.

Virtual Screening and Computational Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Given the synthetic accessibility of derivatives of this compound, it serves as an excellent starting point for the design of computational libraries.

The process would typically involve:

Scaffold Definition: Using this compound as the core structure.

Enumeration of Substituents: Attaching a wide variety of chemical groups at different positions on the aniline (B41778) and diazepane rings to create a large virtual library of analogues.

Docking and Scoring: Docking each member of the library into the target binding site and using a scoring function to rank them based on their predicted binding affinity.

This approach allows for the rapid exploration of a vast chemical space to identify promising new compounds for synthesis and experimental testing.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the target is unknown. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

For a series of active compounds derived from this compound, a pharmacophore model could be generated by aligning the molecules and identifying the common features that are critical for their biological activity. This model can then be used as a 3D query to search for other molecules in databases that fit the pharmacophore and are therefore also likely to be active. This approach is instrumental in identifying novel scaffolds and for lead optimization.

| Compound Name |

|---|

| This compound |

| Stilbene |

Advanced Analytical Techniques in the Research and Characterization of 4 4 Methyl 1,4 Diazepan 1 Yl Aniline and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of 4-(4-methyl-1,4-diazepan-1-yl)aniline.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the aniline (B41778) ring, the protons of the diazepane ring, and the methyl group. The aromatic protons would likely appear as a set of doublets in the downfield region (typically 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the diazepane ring would present more complex splitting patterns in the upfield region, due to their diastereotopic nature and coupling with adjacent protons. The methyl group attached to the nitrogen would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region for benzene derivatives. The carbons of the diazepane ring and the methyl carbon would appear at higher field. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. While specific experimental data is not publicly available, analysis of related structures suggests the assignments would be clear and unambiguous. jmchemsci.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrational frequencies include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring (around 1600 cm⁻¹). jmchemsci.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. For this compound, with a molecular formula of C₁₂H₁₉N₃, the expected monoisotopic mass is 205.1579 Da. uni.luguidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, for instance, showing the loss of the methyl group or fragmentation of the diazepane ring.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 206.16518 |

| [M+Na]⁺ | 228.14712 |

| [M-H]⁻ | 204.15062 |

| [M+NH₄]⁺ | 223.19172 |

| [M+K]⁺ | 244.12106 |

Data sourced from PubChem. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, using a C18 or C8 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the aniline chromophore absorbs strongly. The retention time of the main peak provides a qualitative measure of identity, while the peak area allows for quantification of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. LC-MS allows for the confirmation of the molecular weight of the compound eluting from the column, providing a high degree of certainty in peak identification. nih.gov This is particularly useful for identifying and characterizing any impurities present in the sample, even at very low levels. researchgate.net In the context of analyzing derivatives, LC-MS/MS can be used to monitor specific parent-to-daughter ion transitions, a technique known as multiple reaction monitoring (MRM), which offers exceptional selectivity and sensitivity. nih.gov

Illustrative HPLC Method Parameters for Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

These parameters are illustrative and based on common methods for related aniline compounds. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Ligand-Protein Co-crystal Structures

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can determine the precise arrangement of atoms in the crystal lattice. mdpi.com This technique yields bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. The resulting crystal structure provides unambiguous proof of the molecule's three-dimensional shape.

Ligand-Protein Co-crystallography: In the context of medicinal chemistry, a primary application of X-ray crystallography is to determine the structure of a ligand bound to its protein target. ekb.eg Obtaining a co-crystal structure of a derivative of this compound with a target protein would provide invaluable insights into its binding mode. This information reveals the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity. Such detailed structural knowledge is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its properties. The process involves co-crystallizing the purified protein with the ligand or soaking the ligand into pre-existing protein crystals. ekb.eg While no public co-crystal structures currently exist for this specific compound, this technique remains a critical tool in the development of its derivatives as potential therapeutic agents.

Future Research Directions and Therapeutic Potential of 4 4 Methyl 1,4 Diazepan 1 Yl Aniline Derivatives

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The therapeutic exploration of 4-(4-Methyl-1,4-diazepan-1-yl)aniline derivatives is intrinsically linked to the accessibility of a diverse range of analogues. Future research will prioritize the development of more efficient, versatile, and scalable synthetic strategies. Current methods for creating 1,4-diazepine cores often involve multi-step processes. researchgate.net Modern synthetic organic chemistry offers several promising avenues for improvement.

Advanced, metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination and C-H activation processes, are being explored to construct the diazepine (B8756704) ring and append various substituents with high precision and control. mdpi.com Domino reactions, where multiple bond-forming events occur in a single pot, represent another key area. These reactions streamline synthesis, reduce waste, and allow for the rapid generation of complex molecular architectures from simple starting materials. researchgate.netmdpi.comnih.gov Furthermore, the application of flow chemistry and solid-phase synthesis could facilitate the creation of large libraries of derivatives for high-throughput screening, accelerating the discovery of new biological activities. researchgate.net The goal is to move beyond traditional methods to more eco-friendly and efficient protocols that provide easy access to novel and unique 1,4-diazepine derivatives, which are in high demand for drug discovery. nih.gov

Expansion to New Biological Targets and Disease Indications

While the 1,4-diazepine scaffold is historically associated with central nervous system (CNS) targets like GABAA receptors, leading to anxiolytic and anticonvulsant effects, the structural versatility of this compound derivatives allows for targeting a much broader range of diseases. semanticscholar.orgchemisgroup.us

Research has already demonstrated the potential of such derivatives beyond the CNS. For instance, specific substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent antagonists of the 5-HT6 receptor, a target for cognitive disorders like Alzheimer's disease. openpharmaceuticalsciencesjournal.com Other studies have identified N-(4,5-dihydro-1-methyl- jocpr.comnih.govnih.govtriazolo[4,3-a]quinolin-7-yl)acetamides containing a 1,4-diazepane moiety as positive inotropic agents for potential use in heart failure. nih.gov

Future research will likely expand into other promising areas:

Oncology: The 1,4-diazepine scaffold can be engineered to mimic protein secondary structures like α-helices and β-turns. nih.gov This opens the door to inhibiting protein-protein interactions that are crucial for cancer progression, such as the interaction between HDM2 and the tumor suppressor p53. nih.govnih.gov Kinase inhibition is another major frontier, with derivatives potentially being designed to target kinases like Mer or c-Met, which are overexpressed in many tumors. nih.gov

Infectious Diseases: The diazepine ring is a feature in compounds explored for anti-HIV and other antimicrobial activities. semanticscholar.orgmdpi.com Systematic derivatization of the this compound core could yield novel agents against viral or bacterial targets.

Inflammatory Diseases: Given the role of various receptors and enzymes in inflammation, rationally designed diazepine derivatives could be developed as modulators of these pathways.

Rational Design and Optimization for Improved Potency, Selectivity, and Drug-like Properties

Future efforts will heavily rely on:

Computational Modeling: Techniques like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can identify the key structural features required for binding to a specific target, as has been done for 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com Molecular docking simulations can predict how different derivatives will bind within a target's active site, guiding the synthesis of more potent compounds. chemisgroup.usresearchgate.net